molecular formula C11H6ClN3O2 B13923669 4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile CAS No. 214476-14-9

4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile

Cat. No.: B13923669
CAS No.: 214476-14-9
M. Wt: 247.64 g/mol
InChI Key: OPAVQHRMPKMRFQ-UHFFFAOYSA-N
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Description

4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile typically involves multi-step reactions starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can replace the chloro group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-chloro-8-methyl-6-amino-3-quinolinecarbonitrile .

Scientific Research Applications

4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit enzymes or interfere with DNA synthesis, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 4,8-Dichloro-6-nitro-3-quinolinecarbonitrile
  • 6-Chloro-3-nitro-2-pyridinecarbonitrile
  • 4-Chloro-2-propyl-6-quinolinecarbonitrile

Uniqueness

4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, methyl, nitro, and cyano groups makes it a versatile compound for various applications .

Properties

CAS No.

214476-14-9

Molecular Formula

C11H6ClN3O2

Molecular Weight

247.64 g/mol

IUPAC Name

4-chloro-8-methyl-6-nitroquinoline-3-carbonitrile

InChI

InChI=1S/C11H6ClN3O2/c1-6-2-8(15(16)17)3-9-10(12)7(4-13)5-14-11(6)9/h2-3,5H,1H3

InChI Key

OPAVQHRMPKMRFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C(C(=CN=C12)C#N)Cl)[N+](=O)[O-]

Origin of Product

United States

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